molecular formula C8H15F3O B2884105 (2R)-5,5,5-Trifluoro-2,3,3-trimethylpentan-1-ol CAS No. 2248188-61-4

(2R)-5,5,5-Trifluoro-2,3,3-trimethylpentan-1-ol

Cat. No.: B2884105
CAS No.: 2248188-61-4
M. Wt: 184.202
InChI Key: KHXLYLODFGUZEM-LURJTMIESA-N
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Description

(2R)-5,5,5-Trifluoro-2,3,3-trimethylpentan-1-ol is an organic compound characterized by the presence of trifluoromethyl groups and a chiral center at the second carbon. This compound is notable for its unique structural features, which include three fluorine atoms attached to the terminal carbon and three methyl groups attached to the second and third carbons. The presence of fluorine atoms imparts significant chemical stability and reactivity, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-5,5,5-Trifluoro-2,3,3-trimethylpentan-1-ol typically involves the use of fluorinated precursors and specific reaction conditions to ensure the correct stereochemistry. One common method involves the reaction of 2,3,3-trimethyl-1-butene with a fluorinating agent such as trifluoromethyl iodide in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to achieve high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow reactors, which allow for better control over reaction parameters and higher throughput. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of impurities and the isolation of the desired product.

Chemical Reactions Analysis

Types of Reactions

(2R)-5,5,5-Trifluoro-2,3,3-trimethylpentan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of trifluoromethyl ketones or carboxylic acids.

    Reduction: Formation of trifluoromethyl alkanes.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2R)-5,5,5-Trifluoro-2,3,3-trimethylpentan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential effects on biological systems due to the presence of fluorine atoms, which can influence metabolic pathways.

    Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals that exhibit enhanced stability and bioavailability.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as increased resistance to degradation and improved performance in extreme conditions.

Mechanism of Action

The mechanism of action of (2R)-5,5,5-Trifluoro-2,3,3-trimethylpentan-1-ol involves its interaction with molecular targets and pathways influenced by the presence of fluorine atoms. The fluorine atoms can enhance the compound’s binding affinity to specific enzymes or receptors, thereby modulating their activity. Additionally, the compound’s unique structure can influence its metabolic stability and distribution within biological systems.

Comparison with Similar Compounds

Similar Compounds

    (2R)-5,5,5-Trifluoro-2,3,3-trimethylpentane: Lacks the hydroxyl group, resulting in different reactivity and applications.

    (2R)-5,5,5-Trifluoro-2,3,3-trimethylpentanoic acid: Contains a carboxylic acid group instead of a hydroxyl group, leading to different chemical properties and uses.

    (2R)-5,5,5-Trifluoro-2,3,3-trimethylpentan-2-ol:

Uniqueness

(2R)-5,5,5-Trifluoro-2,3,3-trimethylpentan-1-ol is unique due to its specific stereochemistry and the presence of both trifluoromethyl groups and a hydroxyl group. This combination of features imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

(2R)-5,5,5-trifluoro-2,3,3-trimethylpentan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15F3O/c1-6(4-12)7(2,3)5-8(9,10)11/h6,12H,4-5H2,1-3H3/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHXLYLODFGUZEM-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C(C)(C)CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CO)C(C)(C)CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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